molecular formula C19H30N2O4 B263658 1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine

1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine

Cat. No. B263658
M. Wt: 350.5 g/mol
InChI Key: RZWUVJJGNGHFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine, also known as ETTBP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of piperazine derivatives and has been found to possess a range of interesting properties that make it useful in various applications.

Mechanism of Action

The exact mechanism of action of 1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine is not fully understood, but it is believed to act as a potent inhibitor of the reuptake of several neurotransmitters, including dopamine, norepinephrine, and serotonin. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and potentially leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine can produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and altered levels of various neurotransmitters in the brain. It has also been found to possess anxiolytic and antidepressant properties, making it a potentially useful compound for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine is its potency and selectivity for certain neurotransmitters, making it useful for studying the specific effects of these neurotransmitters on behavior and cognition. However, its potency also makes it difficult to work with, and careful control of dosage and experimental conditions is necessary to ensure accurate results. Additionally, 1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine, including further studies on its mechanism of action, its potential use in the treatment of mood disorders, and its potential use as a tool for studying the effects of various neurotransmitters on behavior and cognition. Additionally, further research is needed to determine the long-term effects of 1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine and to develop more efficient synthesis methods for the compound.

Synthesis Methods

The synthesis of 1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine can be achieved through several methods, including the reaction of 1-ethylpiperazine with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform and requires careful control of the reaction conditions to ensure high yield and purity.

Scientific Research Applications

1-Ethyl-4-(3,4,5-triethoxybenzoyl)piperazine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to possess several interesting properties that make it useful for studying the mechanisms of action of various neurotransmitters and neuromodulators.

properties

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C19H30N2O4/c1-5-20-9-11-21(12-10-20)19(22)15-13-16(23-6-2)18(25-8-4)17(14-15)24-7-3/h13-14H,5-12H2,1-4H3

InChI Key

RZWUVJJGNGHFGQ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC

Origin of Product

United States

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